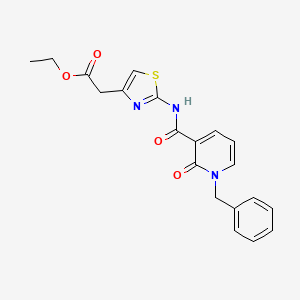

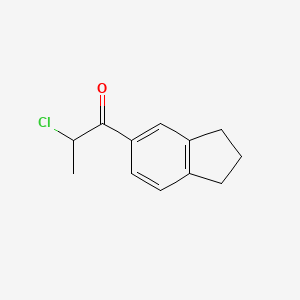

![molecular formula C19H19FN2O3 B2552318 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-60-9](/img/structure/B2552318.png)

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that likely exhibits pharmacological properties due to the presence of a fluorinated benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepine scaffold. These structural features are common in pharmacophores, which are parts of a molecule responsible for its biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds often involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, and subsequent cyclization . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be complex, with the potential for various intermolecular interactions. For example, crystal structure analysis of related compounds has highlighted the significance of hydrogen bonds in determining the crystal packing . The presence of fluorine atoms can also influence the molecular conformation and reactivity due to their electronegativity and size.

Chemical Reactions Analysis

Fluorinated benzamides can participate in a range of chemical reactions. The organocatalytic asymmetric Mannich reaction is one such reaction, where 3-fluorooxindoles react with dibenzo[b,f][1,4]oxazepines to afford cyclic amines with chiral tetrasubstituted C–F stereocenters . The presence of fluorine can also direct nucleophilic vinylic substitution reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom, which can affect the acidity, lipophilicity, and metabolic stability of the molecule. The introduction of fluorine into benzothiazoles, for example, has been shown to significantly impact their cytotoxicity and biological activity . Additionally, the use of fluorinated reagents in derivatization for high-performance liquid chromatography indicates the sensitivity of fluorinated compounds to detection methods .

Wissenschaftliche Forschungsanwendungen

Organocatalytic Asymmetric Reactions

A study by Li, Lin, & Du (2019) discusses the importance of 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines in medicinal chemistry. They developed an asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C‒F stereocenters. This advancement is significant for creating complex molecular structures with potential pharmaceutical applications.

Synthesis and Structural Characterization

Kelly et al. (2007) in their work Synthesis, structural characterisation and biological activity of novel N -(ferrocenylmethyl)benzene-carboxamide derivatives explored the synthesis and characterization of benzene-carboxamide derivatives. These compounds, which included fluorinated elements similar to those in 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, demonstrated cytotoxic effects against breast cancer cell lines, indicating their potential in cancer research.

Antitumor Properties

The study of fluorinated 2-(4-aminophenyl)benzothiazoles by Hutchinson et al. (2001) reveals the synthesis of fluorinated benzothiazoles with potent cytotoxicity in certain human breast cancer cell lines. This study highlights the potential of fluorinated compounds in the development of new antitumor agents.

Heterocyclic Synthesis

Meiresonne et al. (2015) in their paper Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides discuss the use of N-benzoyl fluoroynamides as precursors in heterocyclic synthesis, highlighting the unique electrophilic reactivity due to fluorination. This research is essential for creating novel fluorinated heterocycles, which are crucial in pharmaceuticals and agrochemicals.

Positron Emission Tomography Probes

Cui et al. (2012) in their publication Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. This is particularly significant in the context of diagnosing and studying Alzheimer's disease.

Kinase Inhibitor Development

The work by Naganathan et al. (2015), titled "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor," demonstrates the utility of the benzoxazepine core in several kinase inhibitors, including mTOR inhibitors. The scalable synthesis of such compounds is crucial for the development of new therapeutic agents.

Fluorinated Benzothiazoles in Antifungal Activity

Xu et al. (2007), in their paper Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, discuss the synthesis of fluorinated benzothiazoles with significant antifungal activities. This research has implications in developing new antifungal agents.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTYILATTMNRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

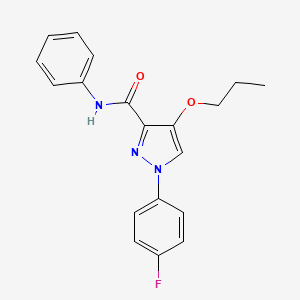

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)

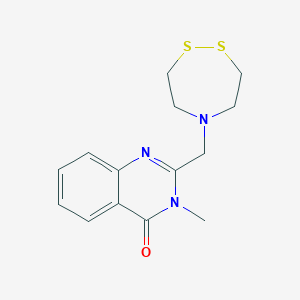

![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)

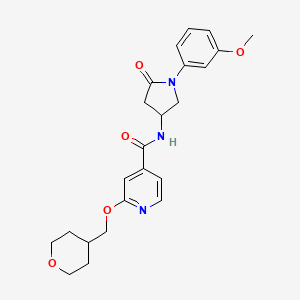

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)